

## Toxicological Profile of Omeprazole Sulfone Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Omeprazole, a widely used proton pump inhibitor, undergoes metabolism in the body to form several metabolites. One of the primary metabolites is **Omeprazole sulfone**, formed through the sulfoxidation of omeprazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] As an impurity in omeprazole drug products, the toxicological profile of **omeprazole sulfone** is of significant interest to ensure patient safety and meet regulatory standards. This technical guide provides a comprehensive overview of the available toxicological data for **Omeprazole sulfone**, including its genotoxicity, repeated-dose toxicity, and metabolic pathways.

### **Regulatory Classification**

Based on in silico predictions and the toxicological data of the parent compound, omeprazole, **Omeprazole sulfone** is classified as a Class 4 impurity under the ICH M7 guideline.[3] This classification indicates that it is a structural alert-containing impurity that is also a metabolite of the drug substance and has been found to be non-mutagenic.

### **Data Presentation**

## Table 1: Genotoxicity Profile of Omeprazole and its Sulfone Impurity



| Test                                                       | Substance          | Species/Str<br>ain   | Dose/Conce<br>ntration | Results                         | Citation |
|------------------------------------------------------------|--------------------|----------------------|------------------------|---------------------------------|----------|
| In silico<br>(QSAR)                                        | Omeprazole sulfone | -                    | -                      | Non-<br>mutagenic               | [3]      |
| Ames Test                                                  | Omeprazole         | S.<br>typhimurium    | Not specified          | Negative                        | [4][5]   |
| In vitro Chromosome Aberration                             | Omeprazole         | Human<br>lymphocytes | Not specified          | Genotoxic                       | [4]      |
| In vivo<br>Micronucleus<br>Assay                           | Omeprazole         | Mouse                | Not specified          | Genotoxic in one of two studies | [4]      |
| In vivo Mouse<br>Bone Marrow<br>Chromosoma<br>I Aberration | Omeprazole         | Mouse                | Not specified          | Genotoxic                       | [4]      |
| In vivo Rat<br>Liver DNA<br>Damage<br>Assay                | Omeprazole         | Rat                  | Not specified          | Negative                        | [4]      |

Table 2: Repeated-Dose Toxicity of a Product Containing Omeprazole Sulfone



| Study<br>Duration | Species                    | Route of<br>Administr<br>ation | Doses | Key<br>Findings                                                                                                                                                                                                         | NOAEL                                                                          | Citation |
|-------------------|----------------------------|--------------------------------|-------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|----------|
| 14 days           | Sprague-<br>Dawley<br>Rats | Not                            | Not   | No mortality, clinical signs, or adverse effects on hematologi cal, biochemica I, or histopathol ogical parameters were observed in a study with a product containing both Omeprazol e sulfone and Omeprazol e-N-oxide. | Not<br>explicitly<br>stated, but<br>no adverse<br>effects<br>were<br>observed. | [3][6]   |

# **Experimental Protocols**In Silico Mutagenicity Prediction

The mutagenic potential of **Omeprazole sulfone** was evaluated using multiple Quantitative Structure-Activity Relationship (QSAR) platforms. These computational models analyze the



chemical structure of the compound to predict its likelihood of causing mutations. **Omeprazole sulfone** was consistently predicted to be non-mutagenic across these platforms.[3]

### **Ames Test (Bacterial Reverse Mutation Assay)**

While a specific Ames test protocol for **Omeprazole sulfone** is not detailed in the available literature, the parent compound, Omeprazole, has been tested and found to be negative.[4][5] A general Ames test protocol involves:

- Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis gene are used.
- Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
- Incubation: The treated bacteria are plated on a histidine-deficient medium.
- Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.

### 14-Day Repeated-Dose Toxicity Study in Rats

A study was conducted on Sprague-Dawley rats with a drug product containing both **Omeprazole sulfone** and another impurity, Omeprazole-N-oxide. The general protocol for such a study typically includes:

- Animals: Male and female rats are divided into control and treatment groups.
- Dosing: The test substance is administered daily for 14 days at multiple dose levels. A
  control group receives the vehicle only.
- Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
- Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed and examined for gross and microscopic pathological changes.



In the study involving the omeprazole product with impurities, no adverse effects were reported. [3][6]

# Mandatory Visualization Metabolic Pathway of Omeprazole to Omeprazole Sulfone

The primary metabolic pathway for the formation of **Omeprazole sulfone** from Omeprazole is through sulfoxidation, which is mainly catalyzed by the CYP3A4 enzyme in the liver.



Click to download full resolution via product page

Caption: Formation of **Omeprazole sulfone** from Omeprazole via CYP3A4-mediated sulfoxidation.

### **General Workflow for In Vitro Genotoxicity Assessment**

This diagram illustrates a typical workflow for assessing the genotoxicity of a pharmaceutical impurity, starting with in silico analysis and progressing to in vitro tests like the Ames assay.





Click to download full resolution via product page

Caption: A generalized workflow for the in vitro genotoxicity assessment of impurities.

### Conclusion

The available toxicological data indicates that **Omeprazole sulfone**, a major metabolite of omeprazole, is a non-mutagenic impurity. Its classification as a Class 4 impurity under ICH M7 guidelines is supported by in silico predictions and the negative Ames test results for the parent compound. A 14-day repeated-dose toxicity study in rats with a product containing **Omeprazole sulfone** did not reveal any adverse effects. While specific studies on the reproductive and carcinogenic potential of **Omeprazole sulfone** are not readily available, the extensive data on the parent drug, omeprazole, provides a basis for its safety assessment. Continuous monitoring and control of this impurity in omeprazole pharmaceutical products are warranted to ensure patient safety.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Toxicological studies on omeprazole PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Toxicological Profile of Omeprazole Sulfone Impurity: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194792#toxicological-profile-of-omeprazole-sulfone-impurity]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com